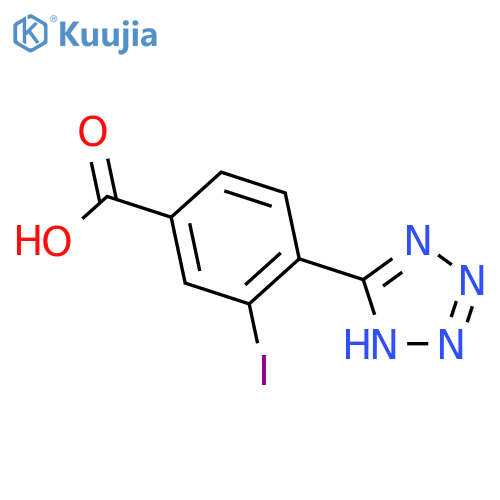Cas no 1131588-15-2 (3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid)

1131588-15-2 structure
商品名:3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid
3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid
- 3-iodo-4-(2H-tetrazol-5-yl)benzoic acid
- A802826
- AK133705
- CTK8E2082
- FT-0658296
- KB-145097
- SBB064852
- 1131588-15-2
- AKOS015855930
- DB-348312
- 3-Iodo-4-(1H-tetrazol-5-yl)benzoicacid
- DTXSID90660778
-
- インチ: InChI=1S/C8H5IN4O2/c9-6-3-4(8(14)15)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,14,15)(H,10,11,12,13)
- InChIKey: ZTJYFGKYTVPQQK-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C(=O)O)I)C2=NNN=N2
計算された属性
- せいみつぶんしりょう: 315.94572g/mol
- どういたいしつりょう: 315.94572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 91.8Ų
3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM159248-1g |
3-iodo-4-(1H-tetrazol-5-yl)benzoic acid |
1131588-15-2 | 95% | 1g |
$632 | 2023-03-07 | |
| Crysdot LLC | CD12179378-1g |
3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid |
1131588-15-2 | 95+% | 1g |
$668 | 2024-07-23 | |
| Alichem | A019099125-1g |
3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid |
1131588-15-2 | 95% | 1g |
$554.88 | 2023-09-04 |
3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
1131588-15-2 (3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid) 関連製品
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
